molecular formula C18H19N3O2S B2965521 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034366-20-4

2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2965521
CAS No.: 2034366-20-4
M. Wt: 341.43
InChI Key: RGJSYYXBGGYGRI-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that has piqued interest in various scientific research areas. Its unique structure, incorporating phenoxy, thiophene, and pyrazole moieties, imparts distinct chemical properties that make it valuable for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically begins with the preparation of intermediate compounds that introduce the phenoxy and thiophene groups. The synthetic route often involves:

  • Formation of the pyrazole ring through the condensation of a hydrazine derivative with a suitable diketone.

  • Introduction of the thiophene moiety via a cross-coupling reaction using thiophene boronic acid and a suitable aryl halide.

  • Coupling the intermediate product with phenol to form the phenoxy group through an etherification reaction.

  • Final amidation reaction to incorporate the propanamide group.

Industrial Production Methods

Scaling up the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

  • Temperature control: Maintaining optimal temperatures for each reaction step to avoid degradation of sensitive intermediates.

  • Catalysts: Using appropriate catalysts, such as palladium complexes for cross-coupling reactions.

  • Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene and pyrazole rings can be oxidized under strong conditions, leading to the formation of sulfoxide or N-oxide derivatives.

  • Reduction: Reduction reactions, such as hydrogenation, can target the carbonyl group in the propanamide moiety.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Alkyl halides, aryl halides.

Major Products

The major products of these reactions are derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is employed in a range of scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for developing new materials and compounds.

  • Biology: Explored for its potential as a ligand in biological assays due to its ability to interact with specific protein targets.

  • Medicine: Investigated for therapeutic potential in areas like anti-inflammatory and anticancer treatments, leveraging its unique structure for target specificity.

  • Industry: Utilized in the production of advanced materials with desired electronic and optical properties due to the presence of thiophene and pyrazole rings.

Mechanism of Action

The mechanism by which 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For example:

  • Molecular Targets: It may bind to specific active sites in enzymes, modulating their activity.

  • Pathways: This binding can influence signaling pathways, leading to changes in cellular processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique compared to similar compounds, such as:

  • 2-phenoxyacetamide: Lacks the pyrazole and thiophene rings, making it less complex and with different chemical properties.

  • 2-(thiophen-3-yl)-N-(2-phenoxyethyl)acetamide: Differs in the position and type of substituents on the pyrazole and thiophene rings, altering its reactivity and biological activity.

This uniqueness stems from the distinct arrangement of functional groups, allowing for specific interactions and applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14(23-16-5-3-2-4-6-16)18(22)19-9-11-21-10-7-17(20-21)15-8-12-24-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJSYYXBGGYGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC(=N1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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